molecular formula C11H22N2O B2727695 {[1-(2-Methylpropyl)cyclopentyl]methyl}urea CAS No. 1537318-44-7

{[1-(2-Methylpropyl)cyclopentyl]methyl}urea

Cat. No. B2727695
CAS RN: 1537318-44-7
M. Wt: 198.31
InChI Key: DQDLFKHHHKISCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[1-(2-Methylpropyl)cyclopentyl]methyl}urea” is a chemical compound with the molecular formula C11H22N2O . It is a research use only compound . The compound contains a cyclopentane ring, which is a cyclic hydrocarbon where the carbon atoms are arranged in the form of a ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentane ring substituted with a 2-methylpropyl group and a urea group . The cyclopentane ring is a five-membered ring of carbon atoms .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 198.31 .

Scientific Research Applications

{[1-(2-Methylpropyl)cyclopentyl]methyl}urea has been studied for its potential applications in the medical and biological fields. In particular, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-bacterial agent. It has also been studied for its potential applications in drug delivery, gene delivery, and tissue engineering.

Mechanism of Action

The exact mechanism of action of {[1-(2-Methylpropyl)cyclopentyl]methyl}urea is not yet fully understood. However, it is believed that this compound acts by binding to the active site of enzymes, thus inhibiting their activity. It is also believed that this compound may act as a pro-drug, which is then metabolized by the body to produce active metabolites.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess antioxidant, anti-inflammatory, and anti-bacterial activities. It has also been found to possess anti-cancer, anti-fungal, and anti-viral activities.

Advantages and Limitations for Lab Experiments

{[1-(2-Methylpropyl)cyclopentyl]methyl}urea has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, this compound has been found to be relatively stable and has a relatively low toxicity. However, this compound is not water soluble, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of {[1-(2-Methylpropyl)cyclopentyl]methyl}urea. One potential future direction is the development of this compound-based drug delivery systems. Additionally, this compound could be used to develop gene delivery systems and tissue engineering applications. Furthermore, this compound could be used to develop new anti-cancer, anti-fungal, and anti-viral agents. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

{[1-(2-Methylpropyl)cyclopentyl]methyl}urea can be synthesized by a variety of methods, including the reaction of 2-methyl-1-cyclopentylmethylene-urea with an acid or base, the reaction of 2-methyl-1-cyclopentylmethylene-urea with an amine, and the reaction of 2-methyl-1-cyclopentylmethylene-urea with an alcohol. The most common method is the reaction of 2-methyl-1-cyclopentylmethylene-urea with an acid or base, which yields this compound as the product. The reaction is typically carried out in aqueous solution, and the yield is typically between 80-90%.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[1-(2-methylpropyl)cyclopentyl]methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9(2)7-11(5-3-4-6-11)8-13-10(12)14/h9H,3-8H2,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDLFKHHHKISCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCC1)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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